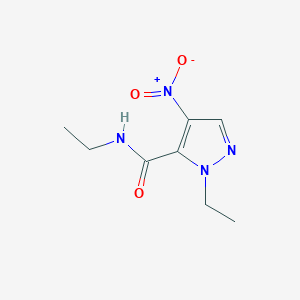![molecular formula C7H4F3N3 B3225158 5-(Trifluoromethyl)-1H-pyrazolo[3,4-B]pyridine CAS No. 1245914-99-1](/img/structure/B3225158.png)
5-(Trifluoromethyl)-1H-pyrazolo[3,4-B]pyridine
Overview
Description
Synthesis Analysis
Several methods exist for synthesizing TFMP and its derivatives. Notably, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF) serves as an essential intermediate for various crop-protection products. Researchers have reported different synthetic routes for obtaining 2,3,5-DCTF .
Scientific Research Applications
Anticancer Applications
5-(Trifluoromethyl)-1H-pyrazolo[3,4-B]pyridine and its derivatives have been extensively studied for their potential anticancer properties. A range of novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives have shown promising bioactivity against various cancer cell lines, including lung, breast, prostate, and cervical cancers (Chavva et al., 2013). Additionally, compounds derived from this chemical scaffold have been identified for their cytotoxic effects against human cancer cell lines, suggesting their potential in developing new anticancer agents (Nagender et al., 2014).
Synthesis and Structural Studies
The chemical structure and synthesis of 5-(Trifluoromethyl)-1H-pyrazolo[3,4-B]pyridine have been a subject of significant interest. Studies have focused on developing convenient synthesis methods for this compound and its derivatives, providing insights into their structural characteristics. This includes the establishment of characteristic chemical shifts in NMR spectra, essential for understanding the regiostructure of these compounds (Emelina et al., 2008). The compound has also been used as a versatile building block for synthesizing substituted pyrazolo[3,4-b]pyridines (Schirok et al., 2015).
Biomedical Applications
Pyrazolo[3,4-b]pyridines, including 5-(Trifluoromethyl)-1H-pyrazolo[3,4-B]pyridine, have been identified for various biomedical applications. More than 300,000 compounds in this category have been described for their potential uses in medicine and biology (Donaire-Arias et al., 2022).
Antimicrobial and Anti-biofilm Activities
These compounds have also been explored for their antimicrobial and anti-biofilm activities. Novel pyrazolo[3,4-b]pyridine and pyrimidine functionalized 1,2,3-triazole derivatives have been screened for antimicrobial, anti-biofilm, and minimum bactericidal concentration (MBC) activities, identifying promising compounds in each category (Nagender et al., 2014).
Future Directions
- Tsukamoto, M., Nakamura, T., Kimura, H., & Nakayama, H. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125–142
- Review FDA-approved Trifluoromethyl group-containing drugs: A review
- Flonicamid Metabolite TFNA PESTANAL®, analytical standard | Sigma-Aldrich
- Trifluoromethylpyridine: Its chemistry and applications - Research Outreach
properties
IUPAC Name |
5-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3N3/c8-7(9,10)5-1-4-2-12-13-6(4)11-3-5/h1-3H,(H,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIEVSDWECPFMPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NNC2=NC=C1C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001246776 | |
| Record name | 5-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001246776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Trifluoromethyl)-1H-pyrazolo[3,4-B]pyridine | |
CAS RN |
1245914-99-1 | |
| Record name | 5-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1245914-99-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001246776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Furo[3,2-c]pyridin-7-ol, hydrochloride (1:1)](/img/structure/B3225103.png)







methane](/img/structure/B3225148.png)
